(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-

Overview

Description

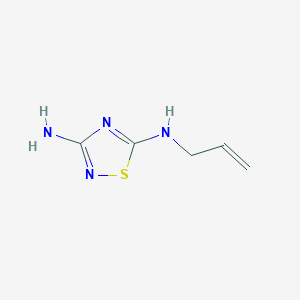

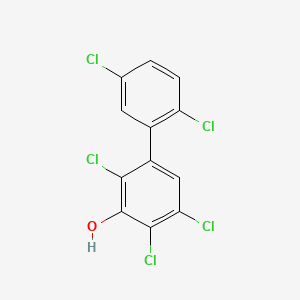

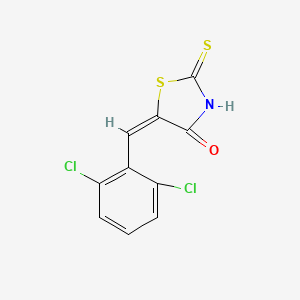

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” is a polychlorinated biphenyl (PCB) compound. It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 . This compound is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .

Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” consists of two benzene rings connected by a single bond, with five chlorine atoms attached to the carbon atoms in various positions .

Physical and Chemical Properties Analysis

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has a molecular weight of 326.433 g/mol . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Environmental Impact and Biodegradation

Biphenyl Dioxygenases and PCB Degradation : Biphenyl compounds, including polychlorinated biphenyls (PCBs), have been a significant focus due to their environmental persistence and toxicity. Furukawa et al. (2004) discussed the role of biphenyl dioxygenases in the biodegradation of PCBs, highlighting the enzyme's versatility in breaking down these compounds. This research is crucial for developing bioremediation strategies to address PCB contamination in the environment (Furukawa, Suenaga, & Goto, 2004).

Optical and Electrical Properties

Nonlinear Optical Properties : Shettigar et al. (2006) investigated the nonlinear optical properties of bis-chalcone derivatives, a class of compounds related to biphenyl structures. Their findings demonstrate the potential of these materials in optical limiting applications, driven by two-photon absorption phenomena. This research contributes to the development of advanced optical materials with potential applications in photonics and optoelectronics (Shettigar et al., 2006).

Hormonal Activity Studies

Estrogenic and Thyroid Hormone Activity : Research by Shiraishi et al. (2003) on hydroxylated PCBs revealed their interaction with estrogen and thyroid hormone receptors. This study provides insights into the endocrine-disrupting potential of certain PCB congeners, informing both environmental health risk assessments and the development of safer chemical alternatives (Shiraishi et al., 2003).

Reaction Mechanisms and Chemical Transformations

Reactions with Neopentyl Glycol : Pervova et al. (2012) explored the reactions of PCBs with neopentyl glycol, identifying pathways for the transformation of these compounds. Their work contributes to understanding the chemical reactivity of PCBs and may inform methods for detoxifying or repurposing these substances (Pervova, Gorbunova, Samorukova, Saloutin, & Chupakhin, 2012).

Bioconversion and Environmental Remediation

Fungal Degradation of PCBs : Kamei et al. (2006) demonstrated the capability of the white-rot fungus Phlebia brevispora to degrade toxic PCBs, offering a potential biological method for the remediation of PCB-contaminated environments. This research highlights the importance of exploring natural organisms for environmental cleanup efforts (Kamei, Sonoki, Haraguchi, & Kondo, 2006).

Mechanism of Action

Target of Action

They are complex structures and their interactions with biological systems are likely to be multifaceted .

Mode of Action

It’s known that many chlorinated compounds interact with various cellular components, potentially leading to a variety of effects .

Biochemical Pathways

It’s known that chlorinated compounds can interfere with various biochemical processes, potentially disrupting normal cellular function .

Pharmacokinetics

Like many chlorinated compounds, they are likely to be lipophilic, which could influence their absorption and distribution within the body .

Result of Action

Exposure to chlorinated compounds can lead to a variety of effects, depending on the specific compound and the extent of exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other chemicals can affect their stability and activity .

Biochemical Analysis

Biochemical Properties

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions to enhance their excretion from the body . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can bind to the aryl hydrocarbon receptor (AhR), influencing the expression of various detoxification enzymes .

Cellular Effects

The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to disrupt cell signaling pathways, particularly those involving the AhR. Activation of AhR by (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can lead to altered gene expression, affecting cellular metabolism and immune responses . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and impair cell function .

Molecular Mechanism

At the molecular level, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- exerts its effects through several mechanisms. One key mechanism is the binding to AhR, which translocates to the nucleus upon activation and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to changes in gene expression . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can inhibit or activate various enzymes, including those involved in oxidative stress responses and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or microbial activity . Long-term exposure to (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can cause significant toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage .

Metabolic Pathways

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is metabolized primarily through the cytochrome P450 enzyme system. The initial step involves hydroxylation, followed by conjugation with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites can then be excreted via urine or bile . The metabolic pathways of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- are crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is transported and distributed through passive diffusion and active transport mechanisms . This compound can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can accumulate in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can be found in the nucleus, where it exerts its effects on gene expression through AhR activation .

Properties

IUPAC Name |

2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219336 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-58-6 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)